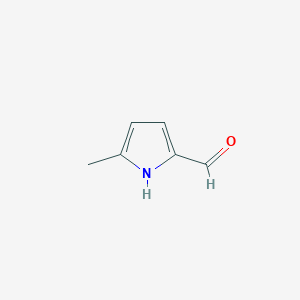
5-Methyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrole-2-carbaldehyde derivatives, including 5-Methyl-1H-pyrrole-2-carbaldehyde, has been explored through various methods. One approach involves oxidative annulation and direct Csp3-H to C═O oxidation, showcasing an efficient de novo synthesis from aryl methyl ketones, arylamines, and acetoacetate esters, avoiding the use of stoichiometric quantities of hazardous oxidants (Wu et al., 2018). Another method employs a base-promoted [4 + 2] annulation with β,γ-unsaturated α-ketoesters to synthesize multisubstituted 5,6-dihydroindolizines (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-pyrrole-2-carbaldehyde is pivotal for its chemical behavior and reactivity. The pyrrole ring, a five-membered aromatic heterocycle, contributes to the compound's electronic properties, while the methyl group at the 5-position influences its steric profile. These features are critical in determining its reactivity in various chemical reactions.
Chemical Reactions and Properties
Pyrrole derivatives undergo a range of chemical reactions, including nucleophilic substitutions, annulation processes, and oxidative couplings, driven by the reactivity of the aldehyde functional group. For instance, a tandem catalytic process allows for the synthesis of functionalized pyrrole-3-carbaldehydes, showcasing the versatility of these compounds in organic synthesis (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Single Molecule Magnets
The compound has been used as a ligand in the coordination of paramagnetic transition metal ions, specifically in the synthesis of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, which is significant for the development of high nuclearity single molecule magnets (Giannopoulos et al., 2014).
Synthesis of Group 14 Metallated Pyrrole-2-carbaldehydes
Research has demonstrated the regiospecific preparation of new group 14 5-metallated pyrrole-2-carbaldehydes, which are significant in the study of pyrrolyl compounds of main group elements (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Reactions of Polyfunctionalised Pyrroles
The compound has been used to study the reactivity of polyfunctionalised pyrroles with secondary amines, leading to the synthesis of methylene-substituted pyrroles and other substituted pyrroles (Zaytsev et al., 2005).
Synthesis of 3-Fluoropyrroles
It's also been used in the efficient preparation of 3-fluorinated pyrroles, which are important in organic chemistry and pharmaceuticals (Surmont et al., 2009).
Conversion of Carbohydrates into Pyrrole-2-carbaldehydes
There has been development in the conversion method of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which are valuable in the synthesis of pyrrole-fused poly-heterocyclic compounds for potential use in drugs and functional materials (Adhikary et al., 2015).
Infrared and Density-Functional Theory Studies
The compound has been investigated in terms of its conformers, IR spectra, and density-functional theory calculations, which are crucial for understanding the molecular structure and properties (Dubis & Grabowski, 2003).
Synthesis of Pyrrole-2-carbaldehyde Derivatives
An efficient synthesis method has been developed for pyrrole-2-carbaldehyde derivatives, demonstrating the versatility of this compound in organic synthesis (Wu et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(4-8)7-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLUDLUCDRDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152341 | |
| Record name | 5-Methyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
1192-79-6 | |
| Record name | 5-Methyl-2-formylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-FORMYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP16VW48RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



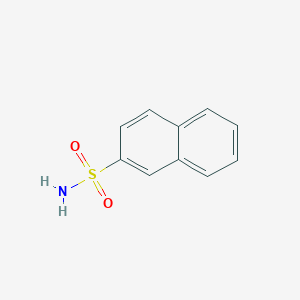
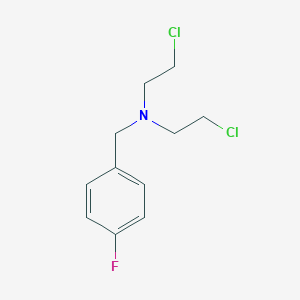
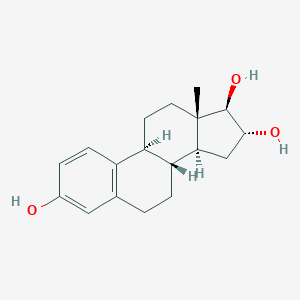
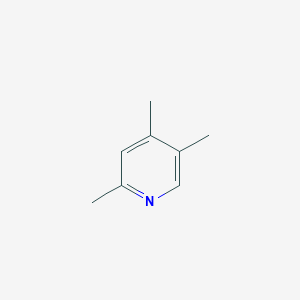
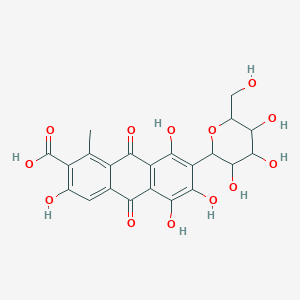
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
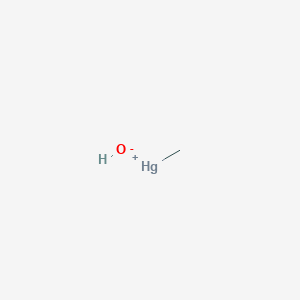
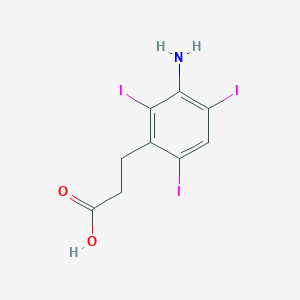
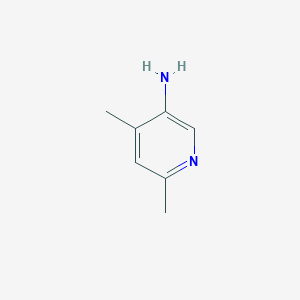

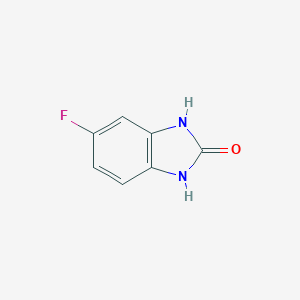
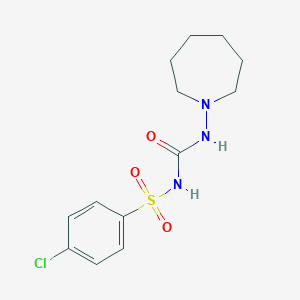
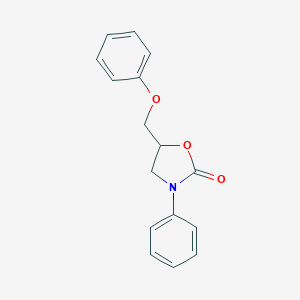
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)